Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
METHYL 2-AMINO-1-[4-(AMINOSULFONYL)PHENYL]-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-1-[4-(AMINOSULFONYL)PHENYL]-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. Common starting materials include substituted anilines and quinoline derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch or continuous reactors. The process may include steps like crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, compounds in the quinoline family are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This specific compound might exhibit similar properties.
Medicine
In medicine, such compounds are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: Known for its antimalarial properties.
Sulfonamide derivatives: Known for their antibacterial properties.
Uniqueness
METHYL 2-AMINO-1-[4-(AMINOSULFONYL)PHENYL]-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H26ClN3O5S |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H26ClN3O5S/c1-25(2)12-18-21(19(30)13-25)20(14-4-6-15(26)7-5-14)22(24(31)34-3)23(27)29(18)16-8-10-17(11-9-16)35(28,32)33/h4-11,20H,12-13,27H2,1-3H3,(H2,28,32,33) |
InChI Key |
FVESISUTLRMZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C(=O)OC)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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